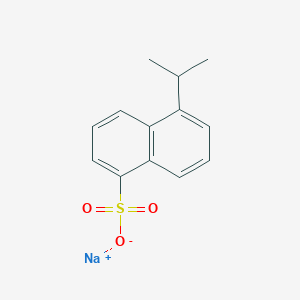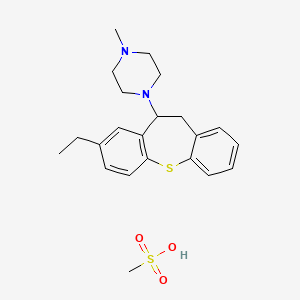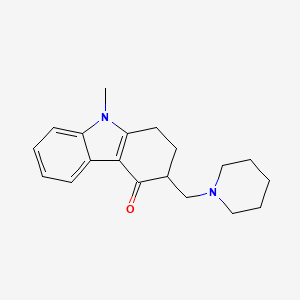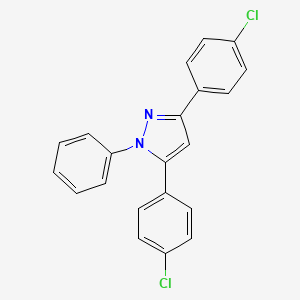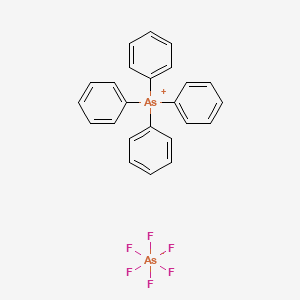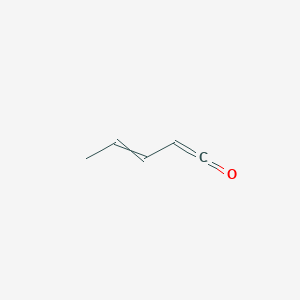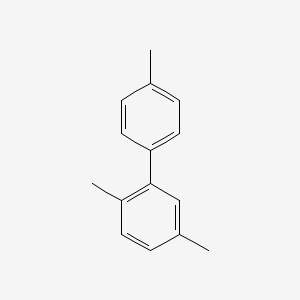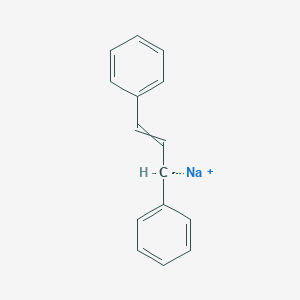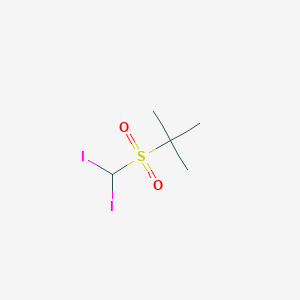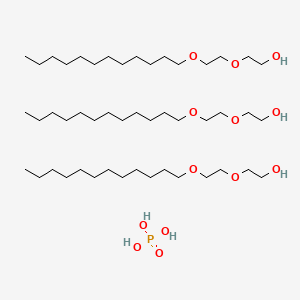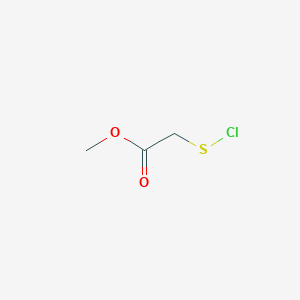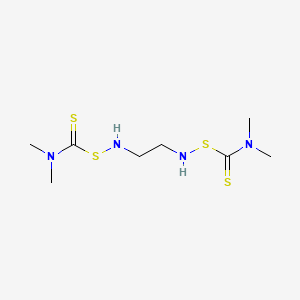
2,7-Dithia-3,6-diazaoctanedithioamide, N,N,N',N'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dithia-3,6-diazaoctanedithioamide, N,N,N’,N’-tetramethyl- is a chemical compound that belongs to the family of dithiadiazoles. These compounds are characterized by the presence of sulfur and nitrogen atoms in their structure, which contribute to their unique chemical properties .
Vorbereitungsmethoden
The synthesis of 2,7-Dithia-3,6-diazaoctanedithioamide, N,N,N’,N’-tetramethyl- typically involves the reaction of nitriles with thiazyl chloride. The reaction conditions are crucial for the successful formation of the desired product. For large-scale industrial production, a mixture of ammonium chloride and sulfur dichloride under a chlorine atmosphere can be used as a substitute for thiazyl chloride, although the yields are generally lower .
Analyse Chemischer Reaktionen
2,7-Dithia-3,6-diazaoctanedithioamide, N,N,N’,N’-tetramethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens for oxidation and iodide or thiocyanate for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research In chemistry, it is used as a ligand for metal ions and as a catalyst in organic polymerization reactionsIn industry, it is employed in the synthesis of various organic compounds .
Wirkmechanismus
The mechanism of action of 2,7-Dithia-3,6-diazaoctanedithioamide, N,N,N’,N’-tetramethyl- involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of complexes with metal ions, which can then participate in various chemical reactions. The specific pathways involved depend on the particular application and conditions .
Vergleich Mit ähnlichen Verbindungen
2,7-Dithia-3,6-diazaoctanedithioamide, N,N,N’,N’-tetramethyl- can be compared with other dithiadiazoles, such as 1,2-dithia-3,5-diazoles and 1,3-dithia-2,5-diazoles. These compounds share similar structural features but differ in the arrangement of sulfur and nitrogen atoms. The unique arrangement in 2,7-Dithia-3,6-diazaoctanedithioamide, N,N,N’,N’-tetramethyl- contributes to its distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
34041-03-7 |
|---|---|
Molekularformel |
C8H18N4S4 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
[2-(dimethylcarbamothioylsulfanylamino)ethylamino] N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H18N4S4/c1-11(2)7(13)15-9-5-6-10-16-8(14)12(3)4/h9-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
SVRXCFMQPQNIGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)SNCCNSC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


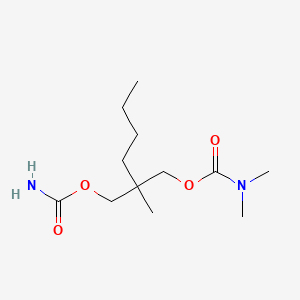
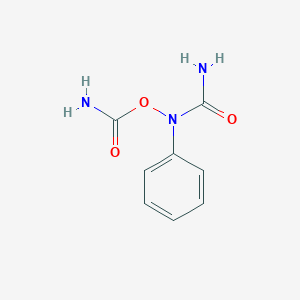
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
